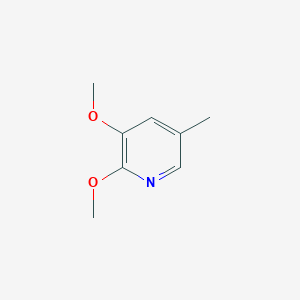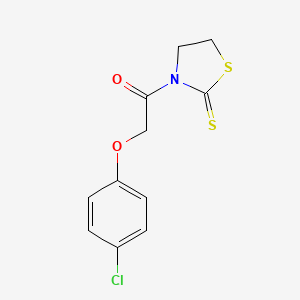
3',5'-Dichloro-2-methylpropiophenone
Descripción general
Descripción
3,5'-Dichloro-2-methylpropiophenone, also known as DCMP, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is used as an intermediate in the synthesis of various compounds. DCMP is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. DCMP is a highly versatile compound and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Arylation
- Study: Wakui et al. (2004) explored the use of 2-hydroxy-2-methylpropiophenone in a palladium-catalyzed reaction with aryl bromides. This process involves multiple arylation through successive C-C and C-H bond cleavages, highlighting the compound's utility in complex organic synthesis (Wakui et al., 2004).
Gravimetric and Spectrophotometric Analysis
- Study: Prakash et al. (1966) investigated the reaction of 2-hydroxy-5-methylpropiophenone oxime with palladium, demonstrating its application in the gravimetric and spectrophotometric determination of palladium in strongly acidic media (Prakash et al., 1966).
Pharmaceutical Research
- Study: Tsujihara et al. (1999) and Oku et al. (2000) researched derivatives of 3',5'-Dichloro-2-methylpropiophenone for their potential use as antidiabetic agents, particularly as inhibitors of the Na(+)-glucose cotransporter (SGLT) (Tsujihara et al., 1999) (Oku et al., 2000).
Diffusion and Partition Coefficient Determination
- Study: Shin et al. (2017) determined the diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone in nanoporous polydimethylsiloxane and aqueous poly(ethylene glycol) diacrylate solution, which is significant for predicting the concentration of this compound in various media (Shin et al., 2017).
Synthesis of Bupropion
- Study: Perrine et al. (2000) described a one-pot synthesis of bupropion, an important antidepressant drug, using a derivative of this compound (Perrine et al., 2000).
Hemoglobin Oxygen Affinity Modifiers
- Study: Randad et al. (1991) and Lalezari et al. (1988) conducted research on derivatives of this compound for their potential to modulate hemoglobin's oxygen affinity, indicating possible clinical applications in areas such as ischemia and stroke (Randad et al., 1991) (Lalezari et al., 1988).
Spectroscopic Investigations
- Study: Spectrophotometric investigations, such as those conducted by Prakash et al. (1973), are significant in understanding the interaction of this compound derivatives with various metals, which has implications in analytical chemistry and environmental studies (Prakash et al., 1973).
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPCIPHLRSHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















